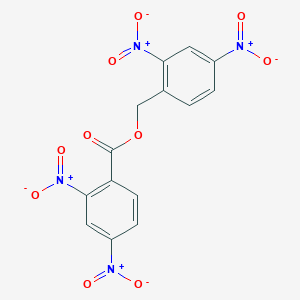
(2,4-Dinitrophenyl)methyl 2,4-dinitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dinitrophenyl)methyl 2,4-dinitrobenzoate is an organic compound with the molecular formula C14H8N4O10 It is known for its complex structure, which includes two nitro groups attached to both the benzyl and benzoate moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dinitrophenyl)methyl 2,4-dinitrobenzoate typically involves the nitration of benzyl and benzoate precursors. One common method includes the reaction of 2,4-dinitrotoluene with aldehydes in the presence of catalytic amounts of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the corresponding alcohols, which are then oxidized to yield the desired ketones . The reaction conditions often require maintaining low temperatures and controlled addition of reagents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as hydrolysis, dealcoholization, separation, washing, and drying to obtain the final product with high yield and minimal impurities .
Analyse Chemischer Reaktionen
Types of Reactions
(2,4-Dinitrophenyl)methyl 2,4-dinitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, nitric acid, and ammonia for nitration and reduction processes . The reaction conditions often involve maintaining specific temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include 2,4-dinitrobenzyl ketones and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
(2,4-Dinitrophenyl)methyl 2,4-dinitrobenzoate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of (2,4-Dinitrophenyl)methyl 2,4-dinitrobenzoate involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, such as oxidation and reduction, which are essential for its applications in synthesis and analysis . The pathways involved often include the formation of intermediate compounds that undergo further reactions to yield the final products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2,4-Dinitrophenyl)methyl 2,4-dinitrobenzoate include:
- 2,4-Dinitrobenzoic acid
- 3,5-Dinitrobenzoic acid
- 2,4-Dinitrophenylhydrazine
Uniqueness
What sets this compound apart from these similar compounds is its dual nitro group attachment to both the benzyl and benzoate moieties. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in scientific research and industrial processes .
Eigenschaften
Molekularformel |
C14H8N4O10 |
|---|---|
Molekulargewicht |
392.23g/mol |
IUPAC-Name |
(2,4-dinitrophenyl)methyl 2,4-dinitrobenzoate |
InChI |
InChI=1S/C14H8N4O10/c19-14(11-4-3-10(16(22)23)6-13(11)18(26)27)28-7-8-1-2-9(15(20)21)5-12(8)17(24)25/h1-6H,7H2 |
InChI-Schlüssel |
VBUXGZSQQALNDX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



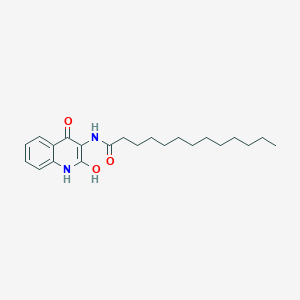
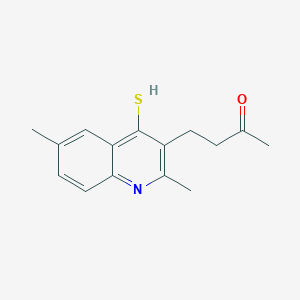
![5-benzyl-1-(4-bromophenyl)dihydrospiro(1H-furo[3,4-c]pyrrole-3,2'-[1'H]-indene)-1',3',4,6(2'H,3H,5H)-tetraone](/img/structure/B416534.png)
![3-bromo-6H-anthra[1,9-cd][1,2]oxazol-6-one](/img/structure/B416537.png)
![2-({4-[(Octyloxy)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B416538.png)
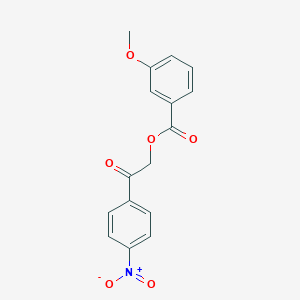
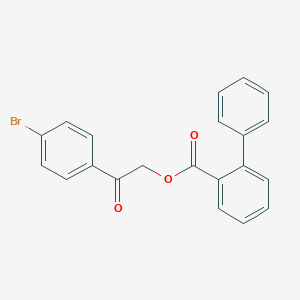
![2-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZOIC ACID](/img/structure/B416542.png)
![3-(4-tert-Butyl-phenoxy)-5-phenylamino-anthra[1,9-cd]isoxazol-6-one](/img/structure/B416544.png)
![N-(4-bromophenyl)-5-phenyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B416547.png)

![N-(2,6-dimethoxy-4-pyrimidinyl)-4-{[(2-furoylamino)carbothioyl]amino}benzenesulfonamide](/img/structure/B416551.png)

